Sodium 11-14-17eicosatrienoate
Description
Contextualization within Polyunsaturated Fatty Acid Research
Polyunsaturated fatty acids (PUFAs) are crucial components of cellular structures and play significant roles in a multitude of physiological and pathological processes. nih.gov Much of the research in this field has historically centered on more common PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov However, there is a growing interest in less abundant PUFAs, such as 11,14,17-eicosatrienoic acid, to understand their unique contributions to biology. ontosight.ai This fatty acid is characterized by a 20-carbon chain with three double bonds. ontosight.aicymitquimica.com
Nomenclature and Isomeric Specificity in Academic Literature
Accurate naming and identification are paramount in scientific discourse to avoid ambiguity. The compound in focus is systematically named (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid. nih.gov The "(Z,Z,Z)" designation, also referred to as "all-cis," specifies the geometry of the three double bonds. nih.gov In the context of its sodium salt, it is referred to as Sodium 11,14,17-eicosatrienoate. chemsrc.commedchemexpress.com
Table 1: Chemical Identifiers for 11,14,17-Eicosatrienoic Acid
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 17046-59-2 | nih.govcaymanchem.com |
| Molecular Formula | C₂₀H₃₄O₂ | nih.govcaymanchem.com |
| Molecular Weight | 306.5 g/mol | nih.govcaymanchem.com |
| IUPAC Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | nih.gov |
| Synonyms | Dihomo-α-Linolenic Acid, FA 20:3 | caymanchem.comglpbio.com |
It is critical to distinguish 11,14,17-eicosatrienoic acid from its isomers, which have the same chemical formula but different structures and, consequently, different biological roles. A prominent isomer is 8,11,14-eicosatrienoic acid, also known as dihomo-gamma-linolenic acid (DGLA). wikipedia.orgnih.gov While both are 20-carbon fatty acids with three double bonds, the positioning of these bonds is different. nih.govatamanchemicals.com 11,14,17-eicosatrienoic acid is an omega-3 fatty acid, whereas 8,11,14-eicosatrienoic acid is an omega-6 fatty acid. atamanchemicals.com This structural difference has significant functional consequences. For instance, a study on the lugworm Arenicola marina found that 8,11,14-eicosatrienoic acid induced spawning in males, while 11,14,17-eicosatrienoic acid had no such effect. biologists.com
Table 2: Comparison of Eicosatrienoic Acid Isomers
| Feature | 11,14,17-Eicosatrienoic Acid | 8,11,14-Eicosatrienoic Acid |
|---|---|---|
| Lipid Number | 20:3n-3 | 20:3n-6 |
| Omega Classification | Omega-3 | Omega-6 |
| Double Bond Positions | 11, 14, 17 | 8, 11, 14 |
| Common Name | Dihomo-α-Linolenic Acid | Dihomo-γ-linolenic acid (DGLA) |
| Biological Note | A rare omega-3 PUFA. caymanchem.combroadpharm.com | Precursor to anti-inflammatory eicosanoids. tcichemicals.com |
11,14,17-Eicosatrienoic acid is classified as a rare omega-3 polyunsaturated fatty acid. caymanchem.combroadpharm.com In healthy humans, it constitutes less than 0.25% of the fatty acids found in serum phospholipids (B1166683). caymanchem.comglpbio.combroadpharm.com Despite its low abundance, it is recognized as a highly active essential fatty acid. caymanchem.combroadpharm.com Its rarity and specific biological activities underscore the importance of its study. ontosight.ai
Overview of Current Research Domains and Foundational Biological Significance
Current research on 11,14,17-eicosatrienoic acid, also referred to as ETA in some studies, is uncovering its potential biological significance. nih.govresearchgate.net Like other PUFAs, it can influence the fluidity of cell membranes and act as a precursor to signaling molecules. ontosight.ai
One area of investigation is its role in skin health. Studies have shown that topical application of ETA can protect against UV-induced skin damage in hairless mice. nih.govresearchgate.net Specifically, it was found to reduce epidermal and dermal thickening, lessen the infiltration of inflammatory cells, and mitigate the impairment of the skin's barrier function following UV exposure. nih.govresearchgate.net Furthermore, ETA has been observed to suppress the UV-induced expression of interleukin-1beta (IL-1β), cyclooxygenase-2 (COX-2), and matrix metalloproteinase-13 (MMP-13), all of which are involved in inflammation and photoaging. nih.gov Interestingly, research indicates that while ETA levels decrease with intrinsic aging of the skin, they significantly increase in photoaged human epidermis, suggesting a potential photoprotective role. researchgate.net
In the context of inflammation, research using murine RAW264.7 cells has demonstrated that 11,14,17-eicosatrienoic acid can exert mild anti-inflammatory effects. researchgate.net It has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), which are mediated by the nuclear factor-kappa B (NF-κB) pathway. researchgate.net However, its anti-inflammatory potency was found to be less than that of EPA. researchgate.net
The compound has also been identified in various organisms, including the yeast Saccharomyces cerevisiae, the nematode Caenorhabditis elegans, and the oil palm Elaeis guineensis. cymitquimica.comnih.govmedchemexpress.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H33NaO2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
sodium;(11E,14E,17E)-icosa-11,14,17-trienoate |
InChI |
InChI=1S/C20H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22);/q;+1/p-1/b4-3+,7-6+,10-9+; |
InChI Key |
YBKSVSJJWGEAPZ-ICUOVBAUSA-M |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Biosynthesis and Natural Occurrence of 11,14,17 Eicosatrienoic Acid in Biological Systems
Enzymatic Pathways and Molecular Precursors in its Formation
The synthesis of 11,14,17-eicosatrienoic acid is a multi-step enzymatic process that builds upon shorter omega-3 fatty acids. This process is a key part of the broader metabolic network that produces long-chain polyunsaturated fatty acids.
The formation of 11,14,17-eicosatrienoic acid from its C18 precursor is primarily facilitated by a class of enzymes known as elongases. Specifically, a Δ9 elongase has been identified as a key enzyme in this process. google.comgoogle.com This enzyme catalyzes the addition of a two-carbon unit to the carboxyl end of an 18-carbon fatty acid, thereby extending the chain to 20 carbons.
In some organisms, an alternative pathway involving a Δ8-desaturase exists. This enzyme introduces a double bond at the eighth carbon position of a 20-carbon fatty acid precursor. nih.govmdpi.com The fatty acid desaturase 2 (FADS2) gene product, for instance, has been shown to exhibit Δ8-desaturase activity, converting 11,14,17-eicosatrienoic acid's precursor into a substrate for further modification. nih.gov
The biosynthesis of 11,14,17-eicosatrienoic acid is an integral part of the omega-3 fatty acid pathway, which begins with the essential fatty acid, alpha-linolenic acid (ALA; C18:3n-3). reactome.org In this cascade, ALA is first elongated by a Δ9 elongase to form 11,14,17-eicosatrienoic acid (C20:3n-3). google.comnih.gov This 20-carbon fatty acid can then be further metabolized by other desaturases and elongases to produce longer and more unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). reactome.org
It is important to note that there is competition between the omega-3 and omega-6 fatty acid biosynthetic pathways, as they utilize the same elongase and desaturase enzymes. The efficiency of the conversion of ALA to its longer-chain derivatives, including 11,14,17-eicosatrienoic acid, can be influenced by the dietary ratio of omega-6 to omega-3 fatty acids.
Euglenoids, such as Euglena gracilis, are known to possess a diverse array of fatty acid metabolic pathways. nih.govacs.org In these organisms, the Δ8-desaturase pathway plays a significant role in the formation of 20-carbon polyunsaturated fatty acids. google.comwikipedia.org This alternative route involves the elongation of C18 fatty acids to their C20 counterparts, followed by the action of a Δ8-desaturase. google.com This pathway provides an alternative to the more common Δ6-desaturase pathway for the production of long-chain polyunsaturated fatty acids. Euglena gracilis has been shown to efficiently carry out desaturation reactions, highlighting its capacity for complex fatty acid biosynthesis. nih.govacs.orgresearchgate.net
Identification and Characterization of 11,14,17-Eicosatrienoic Acid Sources for Research
To study 11,14,17-eicosatrienoic acid, researchers rely on its isolation from natural sources. Microalgae and marine organisms are particularly valuable in this regard, as they can be cultivated or harvested to yield this specific fatty acid.
Microalgae of the genus Coccomyxa have been identified as producers of a variety of fatty acids, including polyunsaturated forms. nih.govresearchgate.netnih.gov The fatty acid profile of these microalgae can be significantly influenced by cultivation conditions, particularly nutritional stress. nih.govresearchgate.netnih.gov
Interactive Data Table: Fatty Acid Profile of Coccomyxa sp. under Different Nutritional Conditions
Below is a representative table illustrating how nutritional stress can alter the fatty acid composition in Coccomyxa. Note that specific values for 11,14,17-eicosatrienoic acid are not always reported in literature, with data often focusing on major fatty acids.
| Nutrient Condition | Total Lipid Content (% of Dry Cell Weight) | Predominant Saturated Fatty Acids | Predominant Monounsaturated Fatty Acids | Predominant Polyunsaturated Fatty Acids |
| Nutrient-Replete | 20-30% | Palmitic acid (C16:0) | Oleic acid (C18:1n-9) | Linoleic acid (C18:2n-6), α-Linolenic acid (C18:3n-3) |
| Nitrogen-Deprived | 30-50% | Palmitic acid (C16:0) | Oleic acid (C18:1n-9) | α-Linolenic acid (C18:3n-3) |
| Phosphorus-Deprived | 25-40% | Palmitic acid (C16:0) | Oleic acid (C18:1n-9) | α-Linolenic acid (C18:3n-3) |
Marine ecosystems are a rich source of omega-3 fatty acids, which are passed up the food chain from microalgae to fish and other marine animals. researchgate.netnoaa.gov Consequently, fish oils are a well-known source of long-chain polyunsaturated fatty acids. researchgate.netnoaa.gov The fatty acid composition of fish can vary significantly depending on the species, their diet, and the water temperature. noaa.gov While much of the focus has been on EPA and DHA, 11,14,17-eicosatrienoic acid is also a component of the lipid profile of various marine organisms. biologists.com
Interactive Data Table: Occurrence of 11,14,17-Eicosatrienoic Acid in Select Marine Oils
The following table provides examples of the presence of 11,14,17-eicosatrienoic acid in the oils of different marine sources. The concentrations can vary, and this fatty acid is typically found in smaller quantities compared to other major omega-3s.
| Marine Source | Scientific Name | 11,14,17-Eicosatrienoic Acid Content (% of total fatty acids) |
| Tuna | Thunnus sp. | Trace amounts |
| Salmon | Salmo salar | Typically low or not reported |
| Herring | Clupea harengus | Variable, generally low |
| Mackerel | Scomber scombrus | Variable, generally low |
Detection in Plant and Invertebrate Species (e.g., Elaeis guineensis, Caenorhabditis elegans)
In the African Oil Palm (Elaeis guineensis)
The fruit of the African oil palm, Elaeis guineensis, is a significant source of vegetable oil. The mesocarp, or the fleshy part of the fruit, is rich in fatty acids. While the predominant fatty acids in palm oil are palmitic acid (a saturated fat) and oleic acid (a monounsaturated fat), it also contains a variety of other fatty acids in smaller quantities.
Table 1: Major Fatty Acid Composition of Elaeis guineensis Mesocarp Oil
| Fatty Acid | Abbreviation | Typical Percentage Range (%) |
| Palmitic Acid | C16:0 | 39.3 - 47.5 |
| Oleic Acid | C18:1 | 36.0 - 44.0 |
| Linoleic Acid | C18:2 | 9.0 - 12.5 |
| Stearic Acid | C18:0 | 3.5 - 6.5 |
| Myristic Acid | C14:0 | 0.5 - 2.0 |
| 11,14,17-Eicosatrienoic Acid | C20:3n-3 | Trace amounts |
Note: The percentages can vary based on the specific cultivar, growing conditions, and fruit ripeness.
In the Nematode (Caenorhabditis elegans)
The nematode Caenorhabditis elegans is a widely used model organism in biological research, in part because it can synthesize a wide array of polyunsaturated fatty acids (PUFAs) de novo. This includes the omega-3 fatty acid 11,14,17-eicosatrienoic acid. The biosynthetic pathway in C. elegans is well-characterized and involves a series of desaturase and elongase enzymes encoded by specific genes.
The key enzymes and their corresponding genes in the biosynthesis of C20 PUFAs in C. elegans include:
FAT-1 (n-3 desaturase): Converts omega-6 fatty acids to omega-3 fatty acids.
FAT-2 (Δ12-desaturase): Introduces a double bond at the Δ12 position.
FAT-3 (Δ6-desaturase): Introduces a double bond at the Δ6 position.
FAT-4 (Δ5-desaturase): Introduces a double bond at the Δ5 position.
ELO-1 and ELO-2 (Elongases): Responsible for the elongation of fatty acid chains.
In C. elegans, 11,14,17-eicosatrienoic acid is synthesized from α-linolenic acid through the action of an elongase. The study of mutant strains of C. elegans with defects in these genes has been instrumental in elucidating the steps of this pathway.
Table 2: Fatty Acid Composition of Wild-Type (N2) Caenorhabditis elegans
| Fatty Acid | Abbreviation | Mole Percent (%) |
| Oleic acid | 18:1n-9 | 10.5 |
| Linoleic acid | 18:2n-6 | 5.4 |
| γ-Linolenic acid | 18:3n-6 | 1.0 |
| α-Linolenic acid | 18:3n-3 | 0.2 |
| Dihomo-γ-linolenic acid | 20:3n-6 | 6.0 |
| 11,14,17-Eicosatrienoic acid | 20:3n-3 | 1.6 |
| Arachidonic acid | 20:4n-6 | 1.7 |
| Eicosatetraenoic acid | 20:4n-3 | 9.8 |
| Eicosapentaenoic acid | 20:5n-3 | 17.2 |
Data adapted from studies on the fatty acid composition of the wild-type N2 strain of C. elegans.
Metabolic Fates and Bioactive Lipid Derivation of 11,14,17 Eicosatrienoic Acid
Pathways of Further Desaturation, Elongation, and Beta-Oxidation
Once incorporated into cellular lipids, 11,14,17-eicosatrienoic acid (ETrA) can undergo several metabolic conversions. These include desaturation and elongation to form longer-chain, more unsaturated fatty acids, as well as beta-oxidation, a process of fatty acid catabolism.
Studies in murine RAW264.7 macrophage cells have shown that ETrA is readily taken up and metabolized. Incubation with ETrA leads to a dose-dependent increase in its own proportion within cellular phospholipids (B1166683), as well as its metabolic products. nih.gov This indicates an active processing of the fatty acid by the cell's metabolic machinery.
In the developing rat brain, intracranially administered [3-¹⁴C] 11,14,17-eicosatrienoic acid was shown to be metabolized into tetraene products. nih.gov Specifically, a desaturated product, Δ5,11,17-20:4, and its elongated product, Δ7,13,16,19-22:4, were identified. nih.gov Interestingly, these products contain a non-methylene interrupted double bond system, which makes them unsuitable for further desaturation. nih.gov This suggests a specific and somewhat terminal pathway for ETrA in this context. The study also pointed to the retroconversion of ETrA to Δ9,12,15-18:3, which is then further metabolized. nih.gov
Further research in mouse liver has provided evidence for the in vivo desaturation of ETrA. nih.gov When mice were fed a diet supplemented with deuterated 11,14,17-eicosatrienoic acid, analysis of liver lipids revealed that a significant portion was metabolized through elongation and Δ5 desaturation. nih.gov A smaller but notable percentage of metabolites were formed via Δ8 desaturation, providing the first clear evidence of this pathway in vivo in mouse liver. nih.gov
Beta-oxidation is another significant fate for eicosatrienoic acids. While direct studies on the beta-oxidation of 11,14,17-eicosatrienoic acid are limited, research on related epoxyeicosatrienoic acids (EETs) in porcine coronary endothelial cells has shown that these compounds are substrates for beta-oxidation. nih.gov Inhibition of soluble epoxide hydrolase, an enzyme that metabolizes EETs, led to an increase in the formation of beta-oxidation products. nih.gov This suggests that beta-oxidation is a competing pathway for the metabolism of C20 polyunsaturated fatty acids.
Distinctive Metabolic Fates: Absence of Classical Eicosanoid Generation
A key feature of 11,14,17-eicosatrienoic acid metabolism is its distinctness from other 20-carbon fatty acids, particularly in the context of eicosanoid synthesis. Eicosanoids are a large family of signaling molecules involved in inflammation and other physiological processes. wikipedia.org
Comparative Metabolism with 8,11,14-Eicosatrienoic Acid and Arachidonic Acid
The metabolism of 11,14,17-eicosatrienoic acid differs significantly from that of its isomer, 8,11,14-eicosatrienoic acid (dihomo-γ-linolenic acid or DGLA). While DGLA is a precursor to the 1-series prostaglandins (B1171923) and the anti-inflammatory 15-hydroxyeicosatrienoic acid, 11,14,17-eicosatrienoic acid does not appear to serve as a direct precursor for classical eicosanoids. biologists.com This difference is highlighted in a study on the lugworm Arenicola marina, where 8,11,14-eicosatrienoic acid induced spawning, whereas 11,14,17-eicosatrienoic acid had no such effect. biologists.com The authors noted that the metabolism of 8,11,14-eicosatrienoic acid gives rise to a number of pharmacologically active products, including eicosanoids, while that of 11,14,17-eicosatrienoic acid does not. biologists.com
Similarly, the metabolism of 11,14,17-eicosatrienoic acid is distinct from that of arachidonic acid (AA), the primary precursor of the pro-inflammatory 2-series prostaglandins and 4-series leukotrienes. wikipedia.org While both are 20-carbon polyunsaturated fatty acids, their different double bond positions lead to different metabolic products. In murine RAW264.7 cells, while ETrA did suppress lipopolysaccharide (LPS)-stimulated nitric oxide production, it did not suppress the production of prostaglandin (B15479496) E2 (PGE2), a key eicosanoid derived from arachidonic acid. nih.gov This contrasts with the more potent anti-inflammatory effects of eicosapentaenoic acid (EPA), another omega-3 fatty acid that is a well-known competitor of arachidonic acid in the eicosanoid pathway. nih.gov
Implications for Eicosanoid Precursor Pool Dynamics and Signaling Cascades
The incorporation of 11,14,17-eicosatrienoic acid into cell membranes can influence the dynamics of the eicosanoid precursor pool and subsequent signaling cascades. By being incorporated into phospholipids, ETrA can displace other fatty acids, including arachidonic acid. nih.gov In murine RAW264.7 cells, incubation with ETrA reduced the proportions of total n-6 polyunsaturated fatty acids, which includes arachidonic acid, by 30%. nih.gov This displacement can indirectly modulate eicosanoid signaling by reducing the availability of arachidonic acid for conversion into pro-inflammatory mediators.
However, as noted earlier, ETrA itself is not a direct precursor for the classical eicosanoids produced by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in the same manner as arachidonic acid or even EPA. nih.gov While ETrA treatment of RAW264.7 cells suppressed nitric oxide synthesis, it did not affect the production of PGE2 or the expression of COX-2, the enzyme responsible for its synthesis. nih.gov This suggests that the influence of ETrA on inflammatory signaling is more nuanced than a simple competitive inhibition of eicosanoid production.
Regulatory and Inhibitory Functions in Endogenous Lipid Metabolism
Beyond its own metabolic conversion, 11,14,17-eicosatrienoic acid is recognized for its ability to modulate the activity of enzymes involved in the metabolism of other fatty acids.
Modulation of Fatty Acid Elongation/Desaturation Reactions Affecting C18 to C20 Conversions
Several sources describe 11,14,17-eicosatrienoic acid as a potent inhibitor of the fatty acid elongation and desaturation reactions that convert dietary C18 fatty acids into C20 eicosanoid precursors. scbt.combroadpharm.comcaymanchem.com This inhibitory action is a key aspect of its biological activity. The conversion of linoleic acid (an 18-carbon omega-6 fatty acid) and alpha-linolenic acid (an 18-carbon omega-3 fatty acid) into their longer-chain, more unsaturated counterparts, such as arachidonic acid and eicosapentaenoic acid, is a critical step in lipid metabolism. By inhibiting these reactions, 11,14,17-eicosatrienoic acid can alter the balance of different polyunsaturated fatty acids in the cell.
Potential Influence on Broader Polyunsaturated Fatty Acid Profiles
The table below summarizes the metabolic fates and functions of 11,14,17-eicosatrienoic acid based on the discussed research findings.
| Metabolic Process | Key Findings | References |
| Desaturation & Elongation | Metabolized to Δ5,11,17-20:4 and its elongated product Δ7,13,16,19-22:4 in the developing rat brain. nih.gov Evidence of in vivo Δ5 and Δ8 desaturation in mouse liver. nih.gov | nih.govnih.gov |
| Beta-Oxidation | While not directly studied for 11,14,17-eicosatrienoic acid, related eicosanoids are known to undergo beta-oxidation, suggesting it as a potential metabolic pathway. nih.gov | nih.gov |
| Eicosanoid Generation | Does not serve as a direct precursor for classical eicosanoids in the same way as 8,11,14-eicosatrienoic acid or arachidonic acid. nih.govbiologists.com | nih.govbiologists.com |
| Regulatory Functions | Inhibits fatty acid elongation and desaturation reactions, particularly the conversion of C18 to C20 fatty acids. scbt.combroadpharm.comcaymanchem.com | scbt.combroadpharm.comcaymanchem.com |
| Influence on PUFA Profiles | Alters the overall fatty acid composition of cells, leading to a reduction in total n-6 PUFAs. nih.gov | nih.gov |
Cellular and Molecular Mechanisms Mediated by 11,14,17 Eicosatrienoic Acid
Impact on Gene Expression and Intracellular Signaling Pathways
ETA's influence extends to the regulation of critical signaling pathways and the expression of key enzymes involved in various cellular functions.
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a pivotal role in inflammatory responses. Research indicates that ETA can modulate the NF-κB signaling pathway. In studies using murine RAW264.7 macrophage cells, ETA was found to suppress the lipopolysaccharide (LPS)-stimulated activation of NF-κB. researchgate.net This suppression, in turn, led to a decrease in the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), both of which are downstream targets of NF-κB signaling. researchgate.net Further research in a hairless mouse model demonstrated that topical application of ETA could increase the expression of IκBα, an inhibitor of NF-κB, and decrease the phosphorylation of the NF-κB p65 subunit, which is essential for its activation. nih.gov These findings suggest that ETA can interfere with multiple points in the NF-κB signaling cascade, thereby exerting its anti-inflammatory effects. nih.gov
A related compound, 14,15-epoxyeicosatrienoic acid (14,15-EET), derived from arachidonic acid, has also been shown to significantly inhibit the NF-κB pathway in rat nucleus pulposus cells. nih.gov This inhibition was associated with the protection of these cells against induced cell death. nih.gov While distinct from ETA, this highlights the broader role of eicosanoids in modulating NF-κB signaling.
Studies have revealed a direct link between ETA levels and the expression of specific enzymes involved in fatty acid metabolism and signaling. In human skin, increased ETA content, particularly in response to photoaging and acute UV irradiation, is associated with the enhanced expression of human elongase 1 (ELOVL1) and calcium-independent phospholipase A2 (iPLA2). nih.govresearchgate.netkoreascience.kr ELOVL1 is an enzyme responsible for the elongation of fatty acids, and its increased expression suggests a mechanism for the endogenous synthesis of ETA from its precursors. nih.govnih.gov
Calcium-independent phospholipase A2 is involved in the release of fatty acids from membrane phospholipids (B1166683). nih.govkoreascience.kr The coordinated upregulation of both ELOVL1 and iPLA2 suggests a cellular response aimed at increasing the availability of ETA, which may then act as a signaling molecule with protective functions. nih.govresearchgate.net For instance, ETA has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to skin aging. nih.govresearchgate.netnih.gov Conversely, inhibiting ETA synthesis through the use of elongase inhibitors leads to an increase in MMP-1 expression. nih.govresearchgate.net
Table 1: Effect of 11,14,17-Eicosatrienoic Acid (ETA) on Key Enzymes and Proteins
| Enzyme/Protein | Effect of ETA/Increased ETA Levels | Cellular Context | Reference |
|---|---|---|---|
| NF-κB | Inhibition of activation | Murine Macrophages, Hairless Mouse Skin | researchgate.netnih.gov |
| iNOS | Decreased expression | Murine Macrophages | researchgate.net |
| Human Elongase 1 (ELOVL1) | Associated with increased expression | Human Epidermis (Photoaged/UV-irradiated) | nih.govresearchgate.netkoreascience.kr |
| Calcium-Independent Phospholipase A2 (iPLA2) | Associated with increased expression | Human Epidermis (Photoaged/UV-irradiated) | nih.govresearchgate.netkoreascience.kr |
| MMP-1 | Inhibition of expression | Human Keratinocytes | nih.govresearchgate.net |
| MMP-13 | Suppression of expression | Hairless Mouse Skin | nih.gov |
| IL-1β | Decreased expression | Hairless Mouse Skin | nih.govnih.gov |
| COX-2 | Suppression of expression | Hairless Mouse Skin | nih.gov |
Effects on Cellular Physiology and Homeostasis in Model Systems
The influence of ETA extends to fundamental aspects of cellular physiology, including mitochondrial function and the maintenance of tissue barriers.
Studies in the model organism Saccharomyces cerevisiae (baker's yeast) have provided insights into the role of specific unsaturated fatty acids in mitochondrial health. An auxotrophic strain of yeast, KD115, which cannot synthesize unsaturated fatty acids, has been instrumental in this research. nih.gov While some unsaturated fatty acids, like cis-9-octadecenoic acid and cis-8,11,14-eicosatrienoic acid, support the continued replication of functional mitochondria, cis-11,14,17-eicosatrienoic acid has a contrasting effect. nih.gov
Cultures of S. cerevisiae KD115 grown in the presence of cis-11,14,17-eicosatrienoic acid exhibited a significantly higher frequency of "petite" mutants—cells that have lost their mitochondrial DNA and are therefore respiratory deficient. nih.gov This suggests that while ETA is incorporated into cellular phospholipids, its specific structure may impair processes essential for mitochondrial replication. nih.gov This highlights the critical importance of the precise molecular structure of fatty acids for maintaining mitochondrial integrity. nih.gov
Table 2: Effect of Different Unsaturated Fatty Acids on Mitochondrial Function in Saccharomyces cerevisiae (KD115)
| Fatty Acid | Outcome on Mitochondrial Replication | Percentage of Petite Mutants | Reference |
|---|---|---|---|
| cis-9-Octadecenoic acid | Permitted continued replication | 4-5% | nih.gov |
| cis-8,11,14-Eicosatrienoic acid | Permitted continued replication | 4-5% | nih.gov |
| cis-11,14,17-Eicosatrienoic acid | Impaired replication | 50-60% | nih.gov |
| cis-12-Octadecenoic acid | Impaired replication | 50-60% | nih.gov |
| cis-13-Octadecenoic acid | Impaired replication | 50-60% | nih.gov |
The lipid composition of the epidermis is crucial for its barrier function, protecting against water loss and external insults. Research has shown that ETA is a component of the major fatty acids in the human epidermis. nih.govresearchgate.net Its levels are dynamically regulated in response to aging and environmental stressors like UV radiation. nih.govresearchgate.net
In photoaged and acutely UV-irradiated human skin, the levels of ETA are significantly increased. nih.govresearchgate.netkoreascience.kr This increase is thought to be a photoprotective response. nih.govresearchgate.net Studies in hairless mice have demonstrated that topical application of ETA can attenuate UV-induced damage, including epidermal and dermal thickening, infiltration of inflammatory cells, and impairment of the skin barrier function. nih.govkoreamed.org This protective effect is associated with the suppression of UV-induced inflammatory mediators. nih.gov
Conversely, in intrinsically aged human skin, ETA levels are significantly decreased. nih.govresearchgate.netkoreascience.kr This suggests that a decline in ETA may contribute to the age-related changes observed in the skin. The modulation of epidermal ETA levels, therefore, appears to be an important factor in maintaining skin homeostasis and protecting against environmental damage.
Analytical Methodologies for the Quantification and Characterization of 11,14,17 Eicosatrienoic Acid in Biological Samples
Gas Chromatography-Mass Spectrometry (GC-MS) Based Approaches
GC-MS combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal tool for analyzing complex fatty acid mixtures. jfda-online.com Electron ionization (EI) is a commonly used hard ionization technique in GC-MS that generates reproducible mass spectral fragmentation patterns useful for library database searches and compound identification. jeol.com
A critical prerequisite for successful GC-MS analysis is the meticulous optimization of sample preparation, which typically involves lipid extraction followed by chemical derivatization. jfda-online.com Fatty acids like 11,14,17-eicosatrienoic acid are polar and not sufficiently volatile for direct GC analysis. nih.govsfu.ca Therefore, their polar carboxyl groups must be converted into more volatile, non-polar derivatives. nih.govsfu.ca
Lipid Extraction: The initial step involves isolating lipids from the biological matrix. This is commonly achieved using a biphasic solvent system, such as a chloroform/methanol/water extraction, often referred to as the Folch method. researchgate.netmdpi.com The lipids, including 11,14,17-eicosatrienoic acid, are partitioned into the organic layer, which is then collected and dried, often under an inert gas like argon or nitrogen to prevent oxidation. nih.govmdpi.com
Derivatization Techniques: Two primary derivatization strategies are employed for fatty acid analysis by GC-MS: the formation of Fatty Acid Methyl Esters (FAMEs) and Pentafluorobenzyl (PFB) esters.
Fatty Acid Methyl Ester (FAME) Formation: This is a widely used technique for fatty acid analysis. nih.gov Various reagents can facilitate this transesterification or esterification, including boron trifluoride (BF3) in methanol, acetyl chloride in methanol, or sodium methoxide. jfda-online.comsfu.ca The resulting FAMEs, such as 11,14,17-eicosatrienoic acid, methyl ester, are more volatile and suitable for GC separation. sfu.canist.govnist.govresearchgate.net While effective, FAME analysis with standard detectors can have limitations, and the derivatization process requires careful handling of reagents. nih.govjfda-online.com
Pentafluorobenzyl (PFB) Bromide Derivatization: This method converts fatty acids into their PFB ester derivatives. This approach is particularly advantageous when coupled with negative chemical ionization (NCI) mass spectrometry. nih.gov The PFB group is highly electrophilic, allowing for the sensitive detection of the derivative in NCI mode. This technique significantly enhances sensitivity, enabling the measurement of trace amounts of fatty acids in complex biological samples. nih.govlipidmaps.org The derivatization is typically performed by reacting the extracted fatty acids with pentafluorobenzyl bromide in the presence of a base like diisopropylethylamine. lipidmaps.org
Below is a comparative overview of common derivatization methods.
Table 1: Comparison of Derivatization Techniques for Fatty Acid GC-MS Analysis
| Derivatization Method | Reagent(s) | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fatty Acid Methyl Esters (FAMEs) | Boron Trifluoride (BF3)-Methanol | Heat at 80-100°C for ~10-60 min jfda-online.com | Well-established, short reaction time possible. jfda-online.com | Reagent can degrade polyunsaturated fatty acids. |
| Acetyl Chloride-Methanol | Heat at 95-100°C for 60 min jfda-online.com | Effective for esterification. | Potential safety issues with reagent handling. jfda-online.com | |
| Sodium Methoxide (NaOCH3) | React at 45°C for 5 min jfda-online.com | Very short reaction time. jfda-online.com | Requires anhydrous conditions. |
| Pentafluorobenzyl (PFB) Esters | Pentafluorobenzyl Bromide (PFBBr), Diisopropylethylamine | Room temperature for ~20 min lipidmaps.org | High sensitivity with NCI-MS, suitable for trace analysis. nih.gov | May require more specialized MS detection (NCI). |
Application of Stable Isotope Dilution Method for Enhanced Accuracy and Precision
For accurate and precise quantification, especially given the low levels of eicosanoids in biological fluids, the stable isotope dilution (SID) method is the gold standard. nih.govescholarship.orgresearchgate.net This technique involves adding a known amount of a stable isotope-labeled internal standard—ideally a deuterated analogue of the analyte (e.g., arachidonic acid-d8 for related C20 fatty acids)—to the sample prior to extraction and processing. nih.govlipidmaps.orglipidmaps.orglipidmaps.org
The isotope-labeled standard is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation, effectively correcting for sample loss at any stage of the analysis. researchgate.net By measuring the ratio of the signal from the endogenous analyte to that of the isotope-labeled internal standard, a precise quantification can be achieved. lipidmaps.org This approach minimizes the impact of matrix effects and variations in sample handling, leading to high accuracy and reproducibility. nih.govresearchgate.net A limitation of this method, however, is the cost and commercial availability of the required labeled standards. nih.gov
Chromatographic Separation Techniques for Isomer Resolution
The separation of 11,14,17-eicosatrienoic acid from its positional and geometric (cis/trans) isomers is a significant analytical challenge. Effective chromatographic resolution is essential for unambiguous identification and quantification.
Capillary gas chromatography is the cornerstone for separating complex mixtures of fatty acid derivatives. nih.govsfu.ca The choice of the capillary column's stationary phase is critical for achieving the desired separation, especially for isomers.
For resolving positional and geometric isomers, highly polar stationary phases are required. aocs.org Columns coated with cyanopropyl polysiloxane phases (e.g., SP-2560, CP-Sil 88™) are often recommended for this purpose. researchgate.netaocs.org These columns provide excellent resolution, and longer columns (e.g., 75-100 meters) can further enhance the separation of closely eluting isomers. researchgate.netaocs.org The high polarity allows for the separation of fatty acids not only by chain length but also by the number and position of double bonds. aocs.org Optimized temperature and pressure programs are also crucial for achieving baseline separation of isomers within a reasonable analysis time. researchgate.netresearchgate.net
Table 2: GC Column Characteristics for Fatty Acid Isomer Separation
| Stationary Phase Type | Polarity | Typical Application | Advantages |
|---|---|---|---|
| Cyanopropyl Polysiloxane (e.g., SP-2560, CP-Sil 88™) | High | Separation of positional and geometric (cis/trans) isomers. researchgate.netaocs.org | Excellent resolution of complex isomer mixtures. aocs.org |
| Polyethylene Glycol (e.g., Carbowax) | Polar | Routine fatty acid analysis. aocs.org | Good general-purpose column for FAMEs. |
| Silicone (e.g., HP-5MS) | Low/Non-polar | General GC-MS, analysis of high molecular weight lipids. mdpi.comaocs.org | High thermal stability, low bleed, good for MS compatibility. aocs.org |
Challenges and Considerations in Isomeric Differentiation and Quantitative Analysis in Complex Biological Matrices
Despite the advanced capabilities of modern analytical techniques, several challenges remain in the analysis of 11,14,17-eicosatrienoic acid and its isomers in biological samples.
Isomeric Complexity: Biological systems contain a multitude of fatty acid isomers with the same mass but different double bond positions (positional isomers) or configurations (geometric isomers). nih.gov These isomers often have very similar chromatographic properties, leading to co-elution, which complicates accurate quantification. researchgate.net Differentiating these isomers often requires highly efficient capillary columns and carefully optimized chromatographic conditions. aocs.org
Low Abundance: Eicosanoids and their fatty acid precursors are typically present at very low concentrations (picogram to nanogram range) in biological matrices. nih.govspringernature.comnih.gov This necessitates highly sensitive analytical methods, such as GC-MS with NCI, to achieve the required limits of detection. nih.gov
Matrix Effects: Biological samples like plasma, serum, or tissue homogenates are incredibly complex. nih.gov Co-extractable lipids and other matrix components can interfere with the analysis by causing ion suppression or enhancement in the MS source, leading to inaccurate quantification. While the stable isotope dilution method can correct for many of these effects, significant matrix interference can still pose a challenge. nih.gov
Analyte Stability: Polyunsaturated fatty acids like 11,14,17-eicosatrienoic acid are susceptible to oxidation during sample collection, storage, and preparation. nih.gov It is crucial to employ measures to minimize degradation, such as storing samples at -80°C, adding antioxidants like butylated hydroxytoluene (BHT), and processing samples quickly under inert atmosphere when possible. nih.gov
Research on Biological Effects of 11,14,17 Eicosatrienoic Acid in Pre Clinical and Model Organisms
In Vitro Cellular and Tissue Culture Studies
Anti-inflammatory Effects and Cytokine Modulation in Macrophage Models
In vitro studies utilizing murine RAW264.7 macrophage cells have demonstrated the anti-inflammatory properties of 11,14,17-eicosatrienoic acid (ETrA). When these cells were incubated with ETrA, a dose-dependent incorporation of the fatty acid into phospholipids (B1166683) was observed. This incorporation was associated with a reduction in the proportions of total n-6 polyunsaturated fatty acids and monounsaturated fatty acids.
Table 1: Effects of 11,14,17-Eicosatrienoic Acid (ETrA) on Inflammatory Mediators in RAW264.7 Macrophages
| Inflammatory Mediator | Effect of ETrA |
|---|---|
| Nitric Oxide (NO) | Suppressed |
| Inducible Nitric Oxide Synthase (iNOS) | Suppressed |
| Prostaglandin (B15479496) E2 (PGE2) | No significant effect |
| Cyclooxygenase-2 (COX-2) | No significant effect |
Protective Effects against Oxidative Stress and Cellular Damage
Currently, there is a notable lack of specific in vitro research focusing on the direct protective effects of 11,14,17-eicosatrienoic acid against oxidative stress and cellular damage. While the broader class of omega-3 polyunsaturated fatty acids, such as EPA and docosahexaenoic acid (DHA), have been studied for their antioxidant properties, direct evidence for 11,14,17-eicosatrienoic acid in this regard is not available in the reviewed scientific literature. Studies on EPA and DHA have shown they can reduce oxidative stress in various cell models, but it is not scientifically sound to directly extrapolate these findings to 11,14,17-eicosatrienoic acid without specific experimental validation. Therefore, the capacity of this specific eicosatrienoate to protect against oxidative stress and cellular damage in vitro remains an area for future investigation.
In Vivo Animal Model Investigations
Studies on Skin Photoprotection and Inflammatory Responses (e.g., Hairless Mouse Models)
In vivo studies using female HR-1 hairless mice have provided significant evidence for the photoprotective effects of topically applied 11,14,17-eicosatrienoic acid (ETA). Following a single dose of UV irradiation, topical treatment with ETA was found to attenuate UV-induced epidermal and dermal thickening, as well as the infiltration of inflammatory cells. Furthermore, ETA treatment helped to mitigate the impairment of the skin barrier function caused by UV radiation.
At the molecular level, ETA was observed to suppress the UV-induced expression of several key inflammatory and matrix-degrading proteins. These included interleukin-1beta (IL-1β), cyclooxygenase-2 (COX-2), and matrix metalloproteinase-13 (MMP-13). These findings suggest that ETA can protect the skin from UV-induced damage, inflammation, and photoaging.
Table 2: Effects of Topical 11,14,17-Eicosatrienoic Acid (ETA) on UV-Irradiated Hairless Mouse Skin
| Parameter | Effect of ETA Treatment |
|---|---|
| Epidermal and Dermal Thickening | Attenuated |
| Infiltration of Inflammatory Cells | Attenuated |
| Skin Barrier Function | Improved |
| IL-1β Expression | Suppressed |
| COX-2 Expression | Suppressed |
| MMP-13 Expression | Suppressed |
Role in Reproductive Processes in Invertebrate Models (e.g., Arenicola marina)
Research into the reproductive processes of the marine invertebrate Arenicola marina (the lugworm) has revealed a specific role for an eicosatrienoic acid isomer, but not 11,14,17-eicosatrienoic acid. Studies have shown that 8,11,14-eicosatrienoic acid is the fatty acid hormone responsible for inducing sperm activation and spawning in male lugworms. In contrast, it has been explicitly demonstrated that the 11,14,17-isomer of eicosatrienoic acid does not induce sperm activation in this species. This highlights a high degree of structural specificity in the biological activity of these fatty acid signaling molecules within this invertebrate model.
Comparative Studies with Other Polyunsaturated Fatty Acids in Animal Physiology
Pre-clinical research, primarily utilizing in vitro models, has begun to elucidate the physiological effects of 11,14,17-eicosatrienoic acid in comparison to other polyunsaturated fatty acids. These studies are crucial for understanding its potential role in biological systems.
Detailed Research Findings
A key study investigated the effects of 11,14,17-eicosatrienoic acid (ETrA) on murine macrophage cells (RAW264.7) and compared its anti-inflammatory properties with those of eicosapentaenoic acid (EPA). nih.gov The research demonstrated that incubating these cells with ETrA led to its dose-dependent incorporation into cellular phospholipids, reaching up to 33% of the total fatty acid content. nih.gov This incorporation resulted in a notable decrease in the proportions of total n-6 polyunsaturated fatty acids and monounsaturated fatty acids by 30% and 60%, respectively. nih.gov
One of the significant findings was the ability of ETrA to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in response to lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov This suppression is mediated through the nuclear factor-kappa B (NF-κB) pathway. nih.gov However, ETrA did not show a similar suppressive effect on the production of other inflammatory mediators such as prostaglandin E2 (PGE2) and cytokines, nor did it affect the expression of cyclooxygenase-2 (COX-2). nih.gov
The following interactive data tables summarize the comparative findings from this pre-clinical study.
Table 1: Effect of ETrA and EPA on Phospholipid Fatty Acid Composition in Murine Macrophages
| Fatty Acid Profile | Control | ETrA Treated | EPA Treated |
| Total n-3 PUFA (%) | Low | High | High |
| Total n-6 PUFA (%) | High | Reduced by 30% | Reduced |
| Total MUFA (%) | High | Reduced by 60% | Reduced |
This table illustrates the changes in the fatty acid composition of cell membranes upon treatment with ETrA and EPA, indicating a significant remodeling of the lipid profile.
Table 2: Comparative Anti-Inflammatory Effects of ETrA and EPA in Murine Macrophages
| Inflammatory Mediator | ETrA Effect | EPA Effect |
| Nitric Oxide (NO) Production | Suppressed | More Potently Suppressed |
| iNOS Expression | Suppressed | More Potently Suppressed |
| PGE2 Production | No significant effect | Suppressed |
| COX-2 Expression | No significant effect | Suppressed |
| Cytokine Production | No significant effect | Suppressed |
This table provides a direct comparison of the anti-inflammatory efficacy of ETrA and EPA, highlighting the more potent and broader-spectrum activity of EPA.
It is important to note that these findings are from an in vitro study, and further research in animal models is necessary to fully understand the physiological effects of Sodium 11-14-17-eicosatrienoate and its corresponding fatty acid in a whole-organism context.
Conclusion and Prospective Research Directions for 11,14,17 Eicosatrienoic Acid
Summary of Current Understanding and Identified Knowledge Gaps
11,14,17-Eicosatrienoic acid (ETA), also known as Eicosatrienoic Acid (20:3, n-3), is a long-chain omega-3 polyunsaturated fatty acid. cymitquimica.commcdb.ca Structurally, it is characterized by a 20-carbon chain with three cis-double bonds at the 11th, 14th, and 17th carbon positions. cymitquimica.comnih.gov In healthy humans, it is considered a rare fatty acid, constituting less than 0.25% of serum phospholipid fatty acids. broadpharm.com Despite its low abundance, it is recognized as a highly active essential fatty acid, demonstrating inhibitory effects on the elongation and desaturation reactions that convert dietary C18 fatty acids into C20 eicosanoid precursors. broadpharm.com The compound has been identified in natural sources such as the oil palm Elaeis guineensis, the nematode Caenorhabditis elegans, and various agricultural oilcakes. nih.govmdpi.com
A primary knowledge gap is the limited understanding of the specific metabolic pathways and biological functions unique to 11,14,17-ETA. While the functions of its oxidized metabolites (oxidized eicosatrienoic acids, or oxiETrE) are generally associated with the modulation of vascular tone and inflammation, detailed information distinguishing the activity of 11,14,17-ETA-derived metabolites from those of other eicosatrienoic acid isomers is scarce. lipotype.com The precise enzymatic processes and the full spectrum of its physiological and pathophysiological significance remain largely undefined, representing a critical area for future investigation.
Identification of Novel Biological Targets and Signaling Networks for Future Research
Eicosanoids, the class of molecules to which metabolites of 11,14,17-ETA belong, are potent signaling molecules. nih.gov Research on related compounds suggests that eicosatrienoic acids can be converted into specific signaling molecules within the cell nucleus, where they may act on nuclear receptors. hmdb.ca General eicosanoid signaling pathways involve key enzyme families such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases, which produce a wide array of bioactive lipids including prostaglandins (B1171923), hydroxyeicosatrienoic acids (HETEs), and epoxyeicosatrienoic acids (EETs). nih.gov
Prospective research should focus on identifying the specific enzymes that metabolize 11,14,17-ETA and characterizing the unique biological activity of its downstream metabolites. A crucial objective is to determine if these metabolites interact with novel biological targets or signaling pathways distinct from those modulated by eicosanoids derived from more abundant fatty acids like arachidonic acid. Furthermore, the potential of specific polyunsaturated fatty acids as metabolic biomarkers in diseases such as acute myeloid leukemia highlights a promising avenue for investigating the role of 11,14,17-ETA and its metabolic signature in various pathological states. mdpi.com
Advancements in Analytical Techniques for Enhanced Isomeric Discrimination and Metabolomics Profiling
A significant hurdle in fatty acid research is the analytical challenge of discriminating between structural isomers, particularly those differing only in the position of their double bonds. rsc.org Traditional gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs) often struggles to resolve and identify positional isomers without specialized methods. rsc.org
Future research must leverage and adapt advanced analytical techniques to specifically target 11,14,17-ETA and its metabolites. The integration of these methods is crucial for building comprehensive metabolomics profiles.
Key Analytical Strategies for Future Research:
Chromatographic Separation: Silver-ion high-performance liquid chromatography (Ag-HPLC) is a powerful technique for separating fatty acid isomers based on the number, geometry, and position of their double bonds, and it can be used to isolate 11,14,17-ETA for further analysis. researchgate.netaocs.org
Mass Spectrometry: High-resolution tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is essential for the sensitive detection and structural elucidation of fatty acids and their metabolites from complex biological samples. mdpi.comnih.gov
Chemical Derivatization: To overcome low ionization efficiency and improve structural identification, various derivatization strategies are critical. nih.govnih.gov Reagents such as N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) and 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3) have been shown to dramatically increase detection sensitivity (by up to 5000-fold in the case of T3) and facilitate the identification of double bond positions through characteristic fragmentation patterns in MS/MS analysis. nih.govnih.gov
By developing targeted metabolomics assays using these advanced techniques, researchers can accurately quantify 11,14,17-ETA and its derivatives, distinguish them from other isomers, and map their metabolic fate within biological systems. frontiersin.org
| Analytical Technique | Application for 11,14,17-ETA Research | Key Advantage |
| Silver-Ion HPLC (Ag-HPLC) | Separation of 11,14,17-ETA from other C20:3 isomers. | Excellent resolution of positional and geometric isomers. aocs.org |
| LC-MS/MS | Detection and quantification of 11,14,17-ETA and its metabolites in biological matrices. | High sensitivity, resolution, and molecular specificity. mdpi.comnih.gov |
| Chemical Derivatization (e.g., with AMPP, T3) | Enhances ionization efficiency and allows for definitive identification of double bond locations. | Increases sensitivity by orders of magnitude and provides structural information. nih.govnih.gov |
Exploration of Biotechnological Production and Derivatization Strategies for Research Tools
The scarcity of pure 11,14,17-ETA presents a barrier to in-depth research. Biotechnological production offers a promising solution for generating a sustainable and scalable supply of this and other rare polyunsaturated fatty acids (PUFAs), reducing reliance on extraction from natural sources. frontiersin.orgcabidigitallibrary.org
The oleaginous yeast Yarrowia lipolytica has emerged as a powerful industrial host for PUFA production due to its ability to accumulate large amounts of lipids. nih.govresearchgate.net Future research should focus on engineering this yeast to specifically synthesize 11,14,17-ETA. This can be achieved through advanced metabolic engineering strategies.
Metabolic Engineering Approaches in Y. lipolytica
Pathway Optimization: Introduction and optimization of the specific desaturase and elongase enzymes required for the 11,14,17-ETA biosynthetic pathway. nih.gov
Precursor Supply Enhancement: Increasing the intracellular pools of precursors like acetyl-CoA and NADPH to drive fatty acid synthesis. nih.gov
Competing Pathway Inhibition: Knocking out pathways that compete for precursors, such as β-oxidation, to channel metabolic flux towards the desired product. nih.gov
Advanced Genetic Tools: Utilizing CRISPR/Cas genome editing for precise and efficient genetic modifications. nih.gov
In parallel, the development of novel derivatization strategies is essential for creating versatile research tools. Beyond analytical applications, derivatization can be used to synthesize stable analogs for bioassays, fluorescent probes to track the fatty acid's cellular uptake and localization, or affinity probes to identify its protein binding partners and biological targets. The conversion of the native carboxylic acid to an amide, for example, can significantly improve a compound's stability for use in research applications. nih.gov
| Strategy | Objective | Potential Outcome |
| Biotechnological Production | Engineer microbial hosts (e.g., Y. lipolytica) for high-yield synthesis of 11,14,17-ETA. | A sustainable, scalable, and pure source of the fatty acid for research. nih.govresearchgate.net |
| Derivatization for Research Tools | Synthesize modified versions of 11,14,17-ETA (e.g., fluorescent tags, stable amides). | Novel chemical probes to investigate the compound's mechanism of action, cellular localization, and molecular interactions. nih.gov |
Q & A
Q. What are the recommended analytical methods for characterizing Sodium 11-14-17eicosatrienoate in complex biological matrices?
Basic: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for identifying and quantifying this compound in lipid extracts. Ensure calibration with certified reference standards and validate methods using spike-recovery experiments to assess matrix interference. Sample preparation should include saponification to release fatty acids and derivatization (e.g., methyl ester formation) for GC-MS compatibility .
Q. How should researchers address inconsistencies in reported concentrations of this compound across studies?
Basic: Discrepancies may arise from differences in extraction protocols (e.g., solvent polarity, temperature) or analytical sensitivity. Standardize protocols by adopting established lipid extraction methods (e.g., Folch or Bligh-Dyer) and cross-validate results using multiple detection techniques (e.g., HPLC paired with nuclear magnetic resonance spectroscopy). Report detailed metadata, including sample storage conditions and instrument parameters, to enhance reproducibility .
Q. What are the essential parameters to report when synthesizing this compound for experimental use?
Basic: Document the purity (≥95% by HPLC), stereochemical configuration (cis/trans isomer ratios), and solvent residues (via GC-MS). Include synthesis steps, catalysts (e.g., palladium for hydrogenation), and purification methods (e.g., column chromatography). Stability studies under varying temperatures and pH should accompany storage recommendations .
Advanced Research Questions
Q. How can researchers optimize experimental designs to study the biological activity of this compound in vivo?
Advanced: Use factorial designs to test dose-response relationships and interaction effects with other lipids. For animal studies, stratify subjects by age, sex, and dietary history to control confounding variables. Employ knockout models (e.g., COX-2-deficient mice) to isolate metabolic pathways. Pre-register protocols in repositories like Open Science Framework to mitigate bias .
Q. What statistical approaches are suitable for interpreting non-linear trends in this compound’s effects on inflammatory markers?
Advanced: Apply mixed-effects models to account for repeated measures and individual variability. For dose-response curves, use nonlinear regression (e.g., sigmoidal Emax models). Bayesian hierarchical models are recommended for small sample sizes or missing data. Validate assumptions with residual plots and sensitivity analyses .
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s bioavailability?
Advanced: Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. In vitro assays (e.g., Caco-2 cell permeability) should simulate in vivo conditions (e.g., bile salt concentrations). Use stable isotope tracers in vivo to track metabolite formation and compartmental distribution. Compare results across species to assess translational relevance .
Q. What ethical considerations are critical when designing human trials involving this compound supplementation?
Advanced: Adhere to CONSORT guidelines for clinical trial transparency. Include independent data safety monitoring boards (DSMBs) to review adverse events. Obtain informed consent detailing potential risks (e.g., lipid peroxidation effects) and benefits. For vulnerable populations (e.g., pregnant individuals), justify inclusion criteria with preclinical safety data .
Methodological Guidance
- Literature Review : Use SciFinder and Web of Science to identify primary studies, prioritizing those with rigorous sodium quantification methods (e.g., 24-hour urinary sodium for intake studies) .
- Data Presentation : Place raw data in appendices and highlight processed data (e.g., normalized concentrations) in results. Use box plots for lipid concentration distributions and heatmaps for pathway analyses .
- Hypothesis Formulation : Frame hypotheses mechanistically (e.g., “this compound inhibits COX-2 via allosteric modulation”) rather than as broad associations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
